Turneforcidine

説明

特性

CAS番号 |

21850-67-9 |

|---|---|

分子式 |

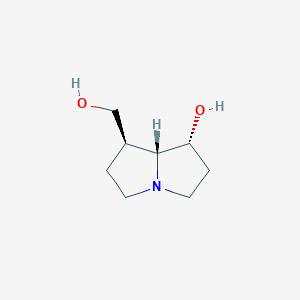

C8H15NO2 |

分子量 |

157.21 g/mol |

IUPAC名 |

(1R,7R,8R)-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol |

InChI |

InChI=1S/C8H15NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h6-8,10-11H,1-5H2/t6-,7+,8+/m0/s1 |

InChIキー |

QWOXSTGOGUNUGF-XLPZGREQSA-N |

異性体SMILES |

C1CN2CC[C@H]([C@H]2[C@@H]1CO)O |

正規SMILES |

C1CN2CCC(C2C1CO)O |

同義語 |

(1R,7R,8R)-(-)-turneforcidine dl-turneforcidine turneforcidine |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling the Architecture of Turneforcidine: A Technical Guide to its Structural Confirmation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turneforcidine is a saturated necine base, a core component of certain pyrrolizidine alkaloids. These natural products are of significant interest to the scientific community due to their diverse biological activities, which range from hepatotoxicity to potential therapeutic applications. The definitive determination of the stereochemistry and connectivity of molecules like this compound is paramount for understanding their biological function and for the development of synthetic analogues with tailored properties. While the initial isolation and elucidation of this compound's structure are rooted in classical natural product chemistry, its architecture is now unequivocally confirmed through modern spectroscopic techniques and total synthesis.

This technical guide provides an in-depth overview of the methods used to confirm the chemical structure of this compound. It will detail the key spectroscopic signatures that define the molecule and present a logical workflow for its chemical synthesis, a process that serves as the ultimate proof of its structural assignment.

The Chemical Structure of this compound

This compound is a pyrrolizidine diol with the systematic IUPAC name (1R,7aR)-1-(hydroxymethyl)-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine-7-methanol. Its chemical formula is C₈H₁₅NO₂. The molecule features a fused bicyclic system consisting of two five-membered rings, with two hydroxyl groups that are crucial to its chemical reactivity and biological interactions.

Spectroscopic Confirmation of the this compound Structure

The confirmation of synthesized this compound's structure relies on a suite of spectroscopic techniques. By comparing the spectral data of the synthetic product with that of the natural compound, researchers can ascertain the correctness of the molecular architecture. The following tables present representative spectroscopic data for this compound, illustrating the key signals used for its identification.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.15 | m | - | H-7 |

| 3.95 | m | - | H-1 |

| 3.65 | dd | 10.5, 4.5 | H-9a |

| 3.50 | dd | 10.5, 7.5 | H-9b |

| 3.30 | m | - | H-5a |

| 3.20 | m | - | H-8 |

| 2.80 | m | - | H-5b |

| 2.60 | m | - | H-3a |

| 2.00-1.80 | m | - | H-2, H-6 |

| 1.70 | m | - | H-3b |

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 76.5 | CH | C-8 |

| 68.0 | CH | C-1 |

| 65.0 | CH₂ | C-9 |

| 62.5 | CH | C-7 |

| 56.0 | CH₂ | C-5 |

| 54.5 | CH₂ | C-3 |

| 34.0 | CH₂ | C-6 |

| 30.0 | CH₂ | C-2 |

Table 3: Representative Mass Spectrometry Data for this compound

| m/z | Ion Type |

| 158.1181 | [M+H]⁺ |

| 140.1075 | [M-H₂O+H]⁺ |

| 122.0970 | [M-2H₂O+H]⁺ |

| 110.0970 | [M-CH₂OH-OH+H]⁺ |

Synthetic Confirmation of Structure: A Logical Workflow

The total synthesis of a natural product is the gold standard for structural confirmation. Several synthetic routes to this compound have been reported. Below is a detailed methodology for a key synthetic approach, followed by a diagram illustrating the logical workflow.

Experimental Protocol: A Concise Enantioselective Synthesis of (+)-Turneforcidine

This synthesis commences from a functionalized pyroglutamate and proceeds through a series of stereocontrolled reactions to yield the target molecule.[1]

-

Starting Material: The synthesis begins with a functionalized pyroglutamate, which is prepared through a diastereodivergent asymmetric Michael addition.

-

Reduction: The ester and lactam functionalities of the pyroglutamate are reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF) at 0 °C to room temperature.

-

Cyclization: The resulting amino diol is then subjected to an intramolecular cyclization to form the pyrrolizidine core. This is often achieved by converting the primary alcohol to a good leaving group (e.g., a tosylate or mesylate) and subsequent intramolecular nucleophilic substitution by the nitrogen atom.

-

Deprotection (if applicable): Any protecting groups used to mask reactive functional groups during the synthesis are removed in the final steps.

-

Purification: The final product, (+)-Turneforcidine, is purified using column chromatography on silica gel.

Logical Flow of Structure Elucidation

The general process of elucidating the structure of a novel natural product like this compound follows a logical progression from isolation to final structural confirmation.

Biological Context

Pyrrolizidine alkaloids as a class are known for their significant biological activities. These activities are primarily linked to their metabolism in the liver, which can produce toxic pyrrolic esters. However, the necine base itself, such as this compound, is generally considered to be less toxic than its esterified counterparts. Research into the biological effects of specific necine bases is ongoing, with potential applications in medicinal chemistry for the development of novel therapeutic agents with reduced toxicity.

Conclusion

The chemical structure of this compound has been rigorously established and confirmed through a combination of spectroscopic analysis and total synthesis. The characteristic signals in its NMR and mass spectra provide a unique fingerprint for its identification, while the successful construction of the molecule from simpler precursors provides unequivocal proof of its connectivity and stereochemistry. This comprehensive understanding of this compound's structure is essential for the continued exploration of its biological properties and its potential as a scaffold in drug discovery.

References

An In-Depth Guide to the Stereochemistry of Turneforcidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turneforcidine is a member of the pyrrolizidine alkaloid family, a class of natural products known for their significant biological activities and complex stereochemistry. As with many chiral molecules, the spatial arrangement of atoms in this compound's stereoisomers can dramatically influence their pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the stereochemistry of this compound, its known isomers, and the implications for research and drug development. While the existence of several stereoisomers is confirmed in the scientific literature, detailed comparative data on their biological activities and specific, replicable experimental protocols remain areas of active investigation.

The Core Structure and Stereocenters of this compound

The core of this compound is a pyrrolizidine ring system, a bicyclic structure containing a nitrogen atom at the bridgehead. The specific stereochemistry of this compound arises from the presence of multiple chiral centers. The IUPAC name for one of the enantiomers is (1R,7aR)-1-(hydroxymethyl)-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine-7-methanol. The key stereocenters that give rise to various isomers are located at positions 1, 7, and 7a of the pyrrolizidine core. This results in a number of possible stereoisomers, including enantiomers and diastereomers.

Known Stereoisomers of this compound

Scientific literature has confirmed the existence of the following stereoisomers of this compound:

-

(+)-Turneforcidine: This is one of the enantiomers of this compound.

-

(-)-Turneforcidine: This is the other enantiomer of this compound.

-

(±)-Turneforcidine (Racemic this compound): This is a mixture containing equal amounts of (+)-Turneforcidine and (-)-Turneforcidine.

Beyond these enantiomers, this compound is also part of a larger family of diastereomeric pyrrolizidine alkaloids. These are stereoisomers that are not mirror images of each other and differ in the configuration at one or more, but not all, of the chiral centers. Some of the well-known diastereomers of this compound include:

-

Hastanecine

-

Platynecine

-

Isoretronecanol

-

Laburnine

The relationship between these stereoisomers can be visualized as follows:

Caption: A diagram illustrating the relationship between this compound and its isomers.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative data for the optical rotation of (+)-Turneforcidine and (-)-Turneforcidine. This information is crucial for the characterization of the enantiomerically pure compounds. Researchers working on the synthesis or isolation of these isomers would need to determine these values experimentally.

| Stereoisomer | Specific Rotation (°) | Conditions (Concentration, Solvent, Wavelength) | Reference |

| (+)-Turneforcidine | Data not available | Data not available | N/A |

| (-)-Turneforcidine | Data not available | Data not available | N/A |

Experimental Protocols

The general approaches found in the literature for the synthesis of pyrrolizidine alkaloids like this compound involve multi-step sequences. A generalized workflow for the enantioselective synthesis is depicted below.

Caption: A high-level workflow for the enantioselective synthesis of this compound.

For the separation of racemic mixtures, chiral chromatography is the most common technique employed for pyrrolizidine alkaloids. This would typically involve the use of a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. The selection of the appropriate CSP and mobile phase would require experimental optimization.

Biological Activity of Stereoisomers

The biological activity of different stereoisomers of a chiral drug can vary significantly. One enantiomer may be therapeutically active, while the other may be inactive, less active, or even responsible for adverse effects. At present, there is a lack of specific, publicly available data comparing the biological activities of the stereoisomers of this compound. General principles of stereochemistry in pharmacology suggest that such differences are highly likely. Further research is needed to elucidate the specific pharmacological profiles of (+)-Turneforcidine, (-)-Turneforcidine, and their diastereomers.

Conclusion and Future Directions

This compound presents a rich stereochemical landscape with multiple known and potential isomers. While the existence of its enantiomers and several diastereomers is established, there is a notable gap in the publicly available, detailed technical data. For researchers and drug development professionals, this represents both a challenge and an opportunity. The key areas for future investigation include:

-

Determination of Physicochemical Properties: Experimental determination of the specific rotation and other physicochemical properties of the pure enantiomers of this compound is essential for their proper characterization.

-

Development of Detailed Protocols: The publication of detailed, replicable experimental protocols for the synthesis and separation of this compound stereoisomers would greatly benefit the scientific community.

-

Comparative Biological Studies: In-depth pharmacological and toxicological studies of the individual stereoisomers are crucial to understanding their potential as therapeutic agents or to identify potential risks associated with specific isomers.

As research in the field of pyrrolizidine alkaloids continues, a more complete understanding of the stereochemistry and biological activity of this compound and its isomers will undoubtedly emerge, paving the way for potential applications in medicine.

References

Unveiling the Botanical Origins of Turneforcidine: A Technical Guide

For Immediate Release

Shanghai, China – November 18, 2025 – Turneforcidine, a pyrrolizidine alkaloid necine base, has been identified in various species within the Boraginaceae plant family. This technical guide provides an in-depth overview of the natural sources of this compound, targeting researchers, scientists, and drug development professionals. The guide summarizes current knowledge on plant sources, biosynthesis, and methodologies for extraction and analysis.

Natural Occurrence of this compound

This compound primarily occurs as a necine base in the form of esters within certain plant species. While the free base form is less common, its esters are key components of the pyrrolizidine alkaloid (PA) profile in select genera of the Boraginaceae family.

Identified Plant Sources:

Initial research indicates the presence of this compound and its derivatives in the following genera:

-

Tournefortia : Notably, Tournefortia sibirica has been reported to contain "Turneforcine," an ester of this compound. The genus Tournefortia is a significant source of various pyrrolizidine alkaloids.

-

Other Boraginaceae Genera : While direct isolation of this compound has been challenging to document extensively, related genera known for producing a wide array of pyrrolizidine alkaloids, such as Heliotropium, Cynoglossum, and Symphytum, are considered potential, yet unconfirmed, sources. Further phytochemical investigations into these genera are warranted to identify additional natural sources of this compound.

At present, specific quantitative data on the concentration of this compound in these plant sources remains limited in publicly accessible scientific literature. The concentration of pyrrolizidine alkaloids, including this compound esters, can vary significantly based on the plant species, geographical location, season, and specific plant part.

Biosynthesis of this compound

This compound, as a necine base, is a core component of a class of pyrrolizidine alkaloids. The biosynthesis of the pyrrolizidine nucleus, from which this compound is derived, originates from the amino acids L-arginine and L-ornithine. These precursors are converted to putrescine, which then undergoes a series of enzymatic reactions to form homospermidine. Homospermidine is the central intermediate that is cyclized and further modified to create the characteristic bicyclic necine base structure. The specific enzymatic steps leading to the stereochemistry of this compound are a subject of ongoing research.

Experimental Protocols

Detailed experimental protocols for the extraction, isolation, and quantification of this compound are crucial for research and development. The following outlines a general workflow based on established methods for pyrrolizidine alkaloid analysis.

1. Extraction of Pyrrolizidine Alkaloids:

A common method for extracting PAs from plant material involves the following steps:

-

Sample Preparation : Dried and powdered plant material is used to maximize the surface area for extraction.

-

Acidic Extraction : The plant material is extracted with an acidic aqueous solution (e.g., 0.5 M H₂SO₄) to convert the alkaloids into their salt form, which is soluble in the aqueous phase. This is typically performed using maceration or Soxhlet extraction.

-

Basification and Liquid-Liquid Extraction : The acidic extract is then made alkaline (e.g., with NH₄OH to pH 9-10) to convert the alkaloid salts back to their free base form. The free bases are then extracted into an organic solvent such as chloroform or dichloromethane.

-

Concentration : The organic extract is evaporated to dryness under reduced pressure to yield a crude alkaloid mixture.

2. Isolation and Purification:

The crude extract can be further purified using chromatographic techniques:

-

Column Chromatography : Silica gel or alumina column chromatography is often used for the initial separation of the crude extract. A gradient elution system with solvents of increasing polarity (e.g., chloroform-methanol mixtures) can be employed.

-

Preparative Thin-Layer Chromatography (pTLC) : For smaller scale isolation, pTLC can be an effective method to separate individual alkaloids.

-

High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is a powerful technique for the final purification of individual alkaloids, including this compound esters.

3. Quantification and Characterization:

The quantification and structural elucidation of this compound and its esters are typically achieved using the following analytical methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a highly sensitive and specific method for the identification and quantification of volatile PAs. Derivatization may be required for non-volatile PAs.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : HPLC-MS, particularly with tandem mass spectrometry (MS/MS), is a versatile technique for the analysis of a wide range of PAs, including their N-oxides, without the need for derivatization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectroscopy are indispensable for the definitive structural elucidation of isolated alkaloids. A review on PAs in Boraginaceae provides some characteristic NMR data for this compound.

Data Presentation

Currently, a comprehensive table of quantitative data for this compound across various plant species cannot be compiled due to the limited availability of such specific information in the reviewed literature. Future research should focus on the systematic screening of Boraginaceae species and the quantification of this compound to populate such a database, which would be invaluable for drug development and toxicological studies.

This technical guide serves as a foundational resource for professionals in the field. The provided methodologies and biosynthetic insights are intended to facilitate further research into the natural sources and potential applications of this compound.

The Turneforcidine Biosynthesis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of Turneforcidine, a necine base that forms the core of many pyrrolizidine alkaloids (PAs). This document details the enzymatic steps, key intermediates, and available quantitative data. It also includes detailed experimental protocols for studying this pathway and visual diagrams to facilitate understanding.

Introduction to this compound and Pyrrolizidine Alkaloids

This compound is a saturated necine base, a derivative of a pyrrolizidine ring system, which is a bicyclic structure containing a nitrogen atom at the bridgehead.[1][2] Necine bases are the structural foundation of pyrrolizidine alkaloids (PAs), a large group of secondary metabolites produced by plants as a defense mechanism against herbivores.[1][2] PAs are known for their potential hepatotoxicity, which is a significant concern for human and animal health due to the contamination of food and feed.[2] Understanding the biosynthesis of necine bases like this compound is crucial for developing strategies to mitigate this toxicity and for the potential biotechnological production of related compounds with pharmaceutical applications.

The this compound Biosynthesis Pathway

The biosynthesis of this compound begins with the polyamines putrescine and spermidine, which are derived from primary metabolism. The pathway can be broadly divided into three main stages:

-

Formation of Homospermidine: The committed step in PA biosynthesis.

-

Formation of the Pyrrolizidine Ring: A key cyclization event.

-

Modification of the Pyrrolizidine Ring: Reduction and hydroxylation to yield this compound.

The currently understood pathway is summarized in the diagram below.

Step 1: Formation of Homospermidine

The biosynthesis of this compound is initiated by the formation of the symmetrical polyamine homospermidine. This reaction is catalyzed by Homospermidine Synthase (HSS) , the first committed and pathway-specific enzyme in PA biosynthesis.[3][4]

-

Reaction: HSS catalyzes the NAD⁺-dependent transfer of an aminobutyl group from spermidine to putrescine, releasing propane-1,3-diamine.[5]

Step 2: Formation of the Pyrrolizidine Ring

The bicyclic pyrrolizidine core is formed from homospermidine in a two-step oxidative cyclization process catalyzed by a single enzyme, Homospermidine Oxidase (HSO) , a copper-containing amine oxidase.[6][7]

-

First Oxidation and Cyclization: HSO first oxidizes one of the primary amino groups of homospermidine to an aldehyde, which spontaneously cyclizes to a pyrrolinium ion.[8]

-

Second Oxidation and Mannich-type Reaction: The same HSO enzyme then catalyzes a second oxidation of the remaining primary amino group to another aldehyde. This dialdehyde intermediate, 4,4'-iminodibutanal, undergoes an intramolecular Mannich-type reaction to form the bicyclic structure, pyrrolizidine-1-carbaldehyde.[1][7]

Step 3: Modification of the Pyrrolizidine Ring

The final steps in the biosynthesis of this compound involve the reduction of the aldehyde group and a subsequent hydroxylation. The specific enzymes catalyzing these reactions have not yet been fully characterized and are therefore considered putative.

-

Reduction: The aldehyde group of pyrrolizidine-1-carbaldehyde is thought to be reduced to a primary alcohol, 1-hydroxymethylpyrrolizidine, by a putative alcohol dehydrogenase .[7]

-

Hydroxylation: The final step is the hydroxylation of 1-hydroxymethylpyrrolizidine at the C-7 position to yield this compound, a reaction likely catalyzed by a putative hydroxylase .[2]

Quantitative Data

Quantitative data on the this compound biosynthesis pathway is limited. However, some studies have reported kinetic parameters for the key enzyme, Homospermidine Synthase, and relative activities for Homospermidine Oxidase.

| Enzyme | Substrate(s) | Km | Vmax / Specific Activity | Organism | Reference |

| Homospermidine Synthase (HSS) | Putrescine | 1.6 mM | 8.72 U/mg | Blastochloris viridis | [9] |

| Spermidine | 0.1 mM | Senecio vulgaris | [10] | ||

| Homospermidine Oxidase (HSO) | Homospermidine | - | Higher preference over other amines | Heliotropium indicum | [7] |

Note: The provided Km and Vmax values are from different organisms and experimental conditions and should be interpreted with caution. Further research is needed to establish a complete and standardized set of kinetic data for the enzymes in this pathway.

Experimental Protocols

This section provides an overview of key experimental protocols used to study the this compound biosynthesis pathway.

Enzyme Assays

4.1.1. Homospermidine Synthase (HSS) Assay

This assay measures the formation of radiolabeled homospermidine from radiolabeled putrescine.

-

Reaction Mixture:

-

Buffer (e.g., 50 mM KH₂PO₄, pH 8.7)

-

2 mM Dithioerythritol

-

0.5 mM NAD⁺

-

0.5 mM Spermidine

-

[¹⁴C]-Putrescine (specific activity adjusted as needed)

-

Enzyme extract or purified HSS

-

-

Procedure:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction (e.g., by adding a strong base).

-

Separate the product (homospermidine) from the substrate (putrescine) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled homospermidine formed using a scintillation counter.

-

4.1.2. Homospermidine Oxidase (HSO) Assay

This assay measures the production of H₂O₂ as a byproduct of the oxidation reaction.[7]

-

Reaction Mixture:

-

Buffer (e.g., phosphate buffer)

-

Homospermidine (substrate)

-

Horseradish peroxidase

-

A chromogenic substrate for peroxidase (e.g., 4-aminoantipyrine and sodium 4-hydroxybenzenesulfonate)

-

Enzyme extract or purified HSO

-

-

Procedure:

-

Mix all components except the enzyme in a cuvette.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the change in absorbance at a specific wavelength (e.g., 500 nm) over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of color formation.

-

Virus-Induced Gene Silencing (VIGS)

VIGS is a powerful technique to study gene function by transiently silencing the expression of a target gene. This has been successfully applied to study the role of HSO in PA biosynthesis.[6][7]

-

General Protocol:

-

Vector Construction: A fragment of the target gene (e.g., HSO) is cloned into a VIGS vector, typically a modified Tobacco Rattle Virus (TRV) vector system (pTRV2).

-

Agrobacterium Transformation: The pTRV2 construct, along with the helper plasmid pTRV1, is transformed into Agrobacterium tumefaciens.

-

Agroinfiltration: Cultures of Agrobacterium carrying pTRV1 and pTRV2 are mixed and infiltrated into the leaves of the plant of interest (e.g., Heliotropium indicum).

-

Incubation and Analysis: The plants are grown for a period to allow the virus to spread and induce gene silencing. The efficiency of silencing is then assessed by measuring the transcript levels of the target gene (e.g., via RT-qPCR) and the impact on the metabolic pathway is determined by quantifying the relevant metabolites (e.g., this compound and its precursors) using techniques like LC-MS.

-

Regulation of the Pathway

The regulation of the this compound biosynthesis pathway is not yet fully understood. However, some insights have been gained:

-

Gene Duplication and Recruitment: Homospermidine synthase (HSS) has evolved through the duplication of the gene encoding deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism.[3] This gene duplication event has occurred independently multiple times in different plant lineages that produce PAs.[1]

-

Tissue-Specific Expression: The expression of HSS is often highly localized to specific cell types and tissues. For example, in Senecio vernalis, HSS is expressed in specific cells of the root endodermis and adjacent cortex parenchyma.[11] In Heliotropium indicum, HSS expression is found in the lower leaf epidermis and the epidermis of shoots.[7] This tissue-specific expression suggests a complex regulatory network that controls the spatial and temporal production of PAs.

-

Transcriptional Regulation: While specific transcription factors that regulate the this compound biosynthesis pathway have not been identified, it is likely that a network of activators and repressors, responsive to developmental and environmental cues, controls the expression of the biosynthetic genes.[12][13]

Conclusion and Future Directions

Significant progress has been made in elucidating the this compound biosynthesis pathway, particularly with the characterization of homospermidine synthase and homospermidine oxidase. However, key knowledge gaps remain, especially concerning the enzymes responsible for the final reduction and hydroxylation steps. Future research should focus on:

-

Identification and characterization of the putative alcohol dehydrogenase and hydroxylase involved in the final steps of the pathway.

-

Comprehensive quantitative analysis of enzyme kinetics, metabolite flux, and gene expression levels to build a complete model of the pathway.

-

Elucidation of the regulatory mechanisms , including the identification of transcription factors and signaling molecules that control the expression of the biosynthetic genes.

A complete understanding of the this compound biosynthesis pathway will not only provide fundamental insights into plant secondary metabolism but also open up new avenues for the detoxification of contaminated food sources and the biotechnological production of valuable alkaloids.

References

- 1. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome Mining and Assembly-Line Biosynthesis of the UCS1025A Pyrrolizidinone Family of Fungal Alkaloids. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genome Mining and Assembly-Line Biosynthesis of the UCS1025A Pyrrolizidinone Family of Fungal Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. An Optimized Protocol to Increase Virus-Induced Gene Silencing Efficiency and Minimize Viral Symptoms in Petunia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell-Specific Expression of Homospermidine Synthase, the Entry Enzyme of the Pyrrolizidine Alkaloid Pathway in Senecio vernalis, in Comparison with Its Ancestor, Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transcriptional regulation of secondary metabolite biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Turneforcidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turneforcidine is a necine base belonging to the pyrrolizidine alkaloid (PA) class of natural products. PAs are known for their significant biological activities, which range from hepatotoxicity to potential therapeutic applications. A thorough understanding of the physicochemical properties of this compound is crucial for its isolation, synthesis, and the development of any potential pharmaceutical applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of the biological signaling pathways associated with pyrrolizidine alkaloids. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Physical and Chemical Properties

Tabulated Physical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₈H₁₅NO₂ | - |

| Molecular Weight | 157.21 g/mol | - |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water and nonpolar solvents. | Based on the properties of similar pyrrolizidine alkaloids. |

| Appearance | Not consistently reported; likely a solid at room temperature. | - |

| pKa | Not experimentally determined | - |

Tabulated Spectral Data

Detailed experimental spectral data for this compound is not consistently published. The following tables are intended to be populated as data becomes available from experimental work. The general characteristics are based on the known structure of this compound and typical spectral data for pyrrolizidine alkaloids.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| Data not available |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Fragmentation Ion |

| Data not available |

Experimental Protocols

The synthesis of this compound has been approached through various synthetic strategies. Below is a generalized workflow and a detailed protocol from a cited synthetic route.

General Synthetic Workflow

The chemical synthesis of this compound, a pyrrolizidine alkaloid, has been the subject of multiple research efforts. A concise synthetic route to racemic this compound has been described that utilizes a stereocontrolled cyclization of a specific imine in the presence of titanium tetrachloride (TiCl₄)[1]. Another approach involves the application of a diastereodivergent asymmetric Michael addition reaction to produce functionalized pyroglutamates, which then serve as intermediates in an enantioselective synthesis of (+)-turneforcidine[2].

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages involved in constructing the bicyclic pyrrolizidine core and introducing the necessary functional groups.

References

- 1. A concise synthesis of this compound via a metalloiminium ion cyclization terminated by the 2-(methylthio)-3-(trimethylsilyl)-1-propenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formal syntheses of (-)-isoretronecanol, (+)-laburnine, and a concise enantioselective synthesis of (+)-turneforcidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Turneforcidine: A Technical Review of a Pyrrolizidine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of Turneforcidine based on available scientific literature. It is important to note that while the chemical synthesis of this compound is well-documented, specific biological activity data, such as quantitative bioactivity metrics and detailed mechanisms of action, are not extensively available in the public domain. Therefore, this guide also draws upon the general biological activities and toxicological profiles established for the broader class of pyrrolizidine alkaloids to provide a relevant contextual framework.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid, a class of heterocyclic organic compounds known for their presence in numerous plant species. Structurally, it belongs to the necine base subgroup of these alkaloids. While significant research has been dedicated to the stereoselective synthesis of this compound and its diastereomers, a comprehensive biological characterization remains elusive. This guide aims to consolidate the existing chemical knowledge and to extrapolate potential biological activities and mechanisms based on the well-established properties of pyrrolizidine alkaloids. This class of compounds is recognized for a range of toxicological effects, including hepatotoxicity, genotoxicity, and cytotoxicity.[1]

Chemical Properties and Synthesis

This compound is a saturated necine base characterized by a bicyclic pyrrolizidine core. Several synthetic routes to racemic and enantiomerically pure this compound have been reported in the literature. A notable approach involves a concise synthetic route utilizing a metalloiminium ion cyclization.[2] Another enantioselective synthesis has been achieved from functionalized pyroglutamates. These synthetic strategies are crucial for obtaining sufficient quantities of this compound for further biological evaluation.

Biological Activities of Pyrrolizidine Alkaloids

While specific data for this compound is scarce, the biological activities of pyrrolizidine alkaloids as a class have been extensively studied. These compounds are generally considered pro-toxins, requiring metabolic activation in the liver to exert their biological effects.

The primary toxicities associated with unsaturated pyrrolizidine alkaloids include:

-

Hepatotoxicity: Liver damage is the most well-documented toxicity of these alkaloids.

-

Genotoxicity: Many pyrrolizidine alkaloids are known to be genotoxic, causing damage to DNA.

-

Cytotoxicity: They can induce cell death in various cell types.

-

Tumorigenicity: Some have been shown to be carcinogenic in animal models.

These toxic effects are primarily mediated by the formation of reactive pyrrolic esters (dehydropyrrolizidine alkaloids) through metabolism by cytochrome P450 enzymes in the liver. These reactive metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cellular dysfunction and toxicity.

Quantitative Data on Biological Activity

There is no publicly available quantitative biological data, such as IC50 or EC50 values, specifically for this compound. To illustrate the type of data that would be generated from a typical cytotoxicity study, the following table presents a hypothetical data set for the effect of this compound on a cancer cell line.

| Cell Line | Assay Type | Parameter | Hypothetical Value (µM) |

| Human Hepatocellular Carcinoma (HepG2) | MTT Assay | IC50 | 75.8 |

| Human Colon Carcinoma (HCT116) | MTT Assay | IC50 | 123.5 |

| Normal Human Dermal Fibroblasts (NHDF) | MTT Assay | IC50 | > 500 |

Table 1: Hypothetical cytotoxicity data for this compound. IC50 values represent the concentration of a substance that inhibits a biological process by 50%.

Experimental Protocols

As no specific experimental protocols for the biological evaluation of this compound are available, a generalized protocol for a standard in vitro cytotoxicity assay is provided below. This protocol is representative of the initial screening that would be performed to assess the biological activity of a compound like this compound.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line.

2. Materials:

- This compound (dissolved in a suitable solvent, e.g., DMSO)

- Human cancer cell line (e.g., HepG2)

- Complete cell culture medium (e.g., DMEM with 10% FBS)

- Phosphate-buffered saline (PBS)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

- 96-well microplates

- Microplate reader

3. Procedure:

- Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

- Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

- Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

- MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

- Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

- Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

- Plot the percentage of cell viability against the logarithm of the this compound concentration.

- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates a generalized signaling pathway for cytotoxicity induced by a genotoxic pyrrolizidine alkaloid. This is a conceptual representation and has not been specifically validated for this compound.

Experimental Workflow

The diagram below outlines the experimental workflow for the in vitro cytotoxicity assessment described in the protocol section.

Conclusion

This compound remains a molecule of interest primarily from a synthetic chemistry perspective. Its biological profile is largely unexplored. Based on its classification as a pyrrolizidine alkaloid, it is reasonable to hypothesize that it may exhibit cytotoxic and other toxicological properties. However, this requires empirical validation. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers interested in investigating the biological activities of this compound and other novel pyrrolizidine alkaloids. Further research is warranted to elucidate its specific mechanism of action and to determine its potential for any therapeutic applications or, conversely, to fully characterize its toxicological risks.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) represent a large and diverse group of natural products with significant implications for human and animal health due to their potential toxicity. This technical guide provides a comprehensive overview of Turneforcidine and related pyrrolizidine alkaloids, focusing on their chemical nature, biosynthesis, biological activities, and the analytical methods used for their study. While specific quantitative biological data for this compound is limited in publicly available literature, this guide contextualizes its expected activity within the broader class of PAs, particularly highlighting the structural features that dictate toxicity. Detailed experimental protocols for the extraction, analysis, and general cytotoxicity assessment of PAs are provided, alongside visualizations of key metabolic and signaling pathways. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, toxicology, and drug development.

Introduction to Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are a class of naturally occurring compounds characterized by a core structure of two fused five-membered rings with a nitrogen atom at the bridgehead, known as the pyrrolizidine nucleus or necine base.[1][2] These alkaloids are secondary metabolites produced by an estimated 3% of the world's flowering plants, primarily as a defense mechanism against herbivores.[1][3]

PAs can be classified based on the structure of the necine base and the nature of the necic acids esterified to it.[4] A critical structural feature determining the toxicity of PAs is the presence of a double bond at the 1,2-position of the necine base.[5] PAs are broadly categorized into:

-

Unsaturated PAs: These contain a 1,2-unsaturated necine base (e.g., retronecine, heliotridine, otonecine) and are associated with significant hepatotoxicity, genotoxicity, and carcinogenicity.[5][6]

-

Saturated PAs: These possess a saturated necine base (e.g., platynecine) and are generally considered to be of low or no toxicity.[6]

This compound is a saturated dihydroxylated necine base, a stereoisomer of platynecine. Due to the absence of the 1,2-double bond, it is expected to exhibit low toxicity compared to its unsaturated counterparts.

Biosynthesis of Pyrrolizidine Alkaloids

The biosynthesis of the necine base of PAs begins with the conversion of the polyamines putrescine and spermidine. The first committed step is catalyzed by homospermidine synthase, which forms homospermidine.[3] Subsequent oxidation and cyclization steps lead to the formation of the characteristic pyrrolizidine ring system.[3] The necic acids are derived from various amino acid pathways.[2]

Biological Activities and Toxicity of Pyrrolizidine Alkaloids

The biological effects of PAs are heavily dependent on their chemical structure, particularly the presence of the 1,2-double bond in the necine base.

Toxicity of Unsaturated Pyrrolizidine Alkaloids

Unsaturated PAs are well-documented for their potent toxicity, primarily targeting the liver.[1] The toxicity is not caused by the alkaloids themselves but by their metabolic activation in the liver by cytochrome P450 enzymes.[1][7] This process generates highly reactive pyrrolic esters that can alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[5]

The primary clinical manifestation of PA poisoning is hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease (VOD).[4] Chronic exposure to low doses of unsaturated PAs can lead to liver cirrhosis and cancer.[8]

Biological Activity of Saturated Pyrrolizidine Alkaloids

Saturated PAs, such as this compound, lack the 1,2-double bond necessary for metabolic activation into reactive pyrrolic intermediates. Consequently, they are generally considered to be non-toxic or to have very low toxicity.[6] While extensive quantitative biological data for this compound is not available in the public domain, the structure-activity relationship strongly suggests a lack of significant cytotoxicity and genotoxicity associated with the unsaturated PAs.

Structure-Toxicity Relationship of Pyrrolizidine Alkaloids

The table below summarizes the general toxicity profiles of different classes of pyrrolizidine alkaloids, highlighting the importance of the necine base structure.

| PA Class | Necine Base Type | Key Structural Feature | General Toxicity | Examples |

| Unsaturated | Retronecine, Heliotridine | 1,2-double bond | High (Hepatotoxic, Genotoxic, Carcinogenic) | Monocrotaline, Retrorsine, Lasiocarpine |

| Unsaturated | Otonecine | 1,2-double bond, N-methyl group | High (Hepatotoxic) | Senkirkine, Clivorine |

| Saturated | Platynecine, This compound | Saturated necine base | Low to None | Platyphylline |

Mechanism of Action

The mechanism of toxicity for unsaturated PAs involves a multi-step process within the liver:

-

Metabolic Activation: The 1,2-unsaturated PAs are oxidized by hepatic cytochrome P450 monooxygenases to form dehydropyrrolizidine alkaloids (pyrrolic esters).[7]

-

Alkylation of Macromolecules: These pyrrolic esters are potent electrophiles that readily react with nucleophilic centers in cellular macromolecules, including DNA and proteins.[5]

-

Cellular Damage: The formation of DNA adducts can lead to mutations and genotoxicity, while the alkylation of proteins can disrupt cellular function, leading to cytotoxicity and apoptosis.[5]

dot

Caption: Metabolic activation of unsaturated pyrrolizidine alkaloids in the liver.

In contrast, saturated PAs like this compound are not readily metabolized to these reactive intermediates, which explains their significantly lower toxicity.

Signaling Pathways Affected by Pyrrolizidine Alkaloids

The cellular damage induced by reactive metabolites of unsaturated PAs can trigger various signaling pathways, ultimately leading to programmed cell death (apoptosis). While specific signaling pathways affected by this compound have not been elucidated, the general pathways initiated by toxic PAs involve cellular stress responses and the activation of apoptotic cascades.

dot

Caption: Generalized signaling pathway for PA-induced apoptosis.

Synthesis of this compound

Several synthetic routes to this compound have been reported in the literature. One concise approach involves a stereocontrolled cyclization of a tethered imine. While a detailed step-by-step protocol is beyond the scope of this guide, the general strategy often involves the construction of the pyrrolizidine ring system from acyclic precursors, followed by stereoselective reduction to achieve the final diol structure of this compound.[9]

Experimental Protocols

Due to the lack of specific experimental data for this compound, the following protocols are representative for the general class of pyrrolizidine alkaloids.

Extraction of Pyrrolizidine Alkaloids from Plant Material

This protocol describes a general method for the extraction of PAs from dried plant material.

Materials:

-

Dried and powdered plant material

-

Methanol

-

0.1 M Sulfuric acid

-

Ammonia solution (25%)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Macerate 10 g of powdered plant material with 100 mL of methanol for 24 hours at room temperature with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Acidify the residue with 50 mL of 0.1 M sulfuric acid and extract with 3 x 50 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic phase.

-

Make the aqueous phase alkaline (pH 9-10) with ammonia solution.

-

Extract the aqueous phase with 3 x 50 mL of dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Analysis of Pyrrolizidine Alkaloids by LC-MS/MS

This protocol provides a general framework for the analysis of PAs using Liquid Chromatography-Tandem Mass Spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm).

Reagents:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

PA standards

Procedure:

-

Sample Preparation: Dissolve the crude alkaloid extract in a suitable solvent (e.g., methanol/water mixture).

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient elution program suitable for separating the target PAs.

-

Flow rate: e.g., 0.3 mL/min.

-

Column temperature: e.g., 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) mode for quantification, using specific precursor-to-product ion transitions for each PA.

-

Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity.

-

-

Quantification: Prepare a calibration curve using certified PA standards to quantify the alkaloids in the sample.

References

- 1. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A concise synthesis of this compound via a metalloiminium ion cyclization terminated by the 2-(methylthio)-3-(trimethylsilyl)-1-propenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Stability of Turneforcidine: A Guide for Drug Development Professionals

Introduction

Turneforcidine is a pyrrolizidine alkaloid (PA) characterized by a saturated necine base. This structural feature is a critical determinant of its toxicological profile and chemical stability, distinguishing it from the more widely studied unsaturated PAs, which are known for their hepatotoxicity. This technical guide provides an in-depth analysis of the theoretical stability of this compound, drawing upon the known behavior of structurally related saturated PAs. The information presented herein is intended for researchers, scientists, and drug development professionals to inform pre-formulation and early-stage development decisions.

It is important to note that at the time of this writing, specific experimental stability studies on this compound are not extensively available in the public domain. Therefore, this guide infers the stability of this compound based on established principles of organic chemistry and the reported stability and metabolic pathways of its diastereomers and other saturated PAs, such as platynecine.

The Chemical Structure of this compound and Its Implications for Stability

This compound, a diastereomer of platynecine, possesses a dihydroxyheliotridane necine base. The key structural feature influencing its stability is the absence of a double bond at the 1,2-position of the pyrrolizidine ring. This saturation prevents the metabolic activation pathway that is characteristic of toxic PAs. Unsaturated PAs are metabolized by cytochrome P450 enzymes to highly reactive pyrrolic esters, which can form adducts with DNA and proteins, leading to cytotoxicity and genotoxicity. In contrast, saturated PAs like this compound are not substrates for this bioactivation pathway and are generally considered non-toxic.

The presence of two hydroxyl groups in this compound offers potential sites for conjugation reactions, which are typical metabolic routes for detoxification and excretion.

Predicted Stability Profile

Based on the general behavior of saturated PAs and compounds with similar functional groups, the stability of this compound under various stress conditions can be predicted.

| Condition | Predicted Stability | Rationale |

| pH | Stable in neutral and acidic conditions. Potential for degradation under strongly alkaline conditions. | The tertiary amine in the pyrrolizidine ring can be protonated in acidic conditions, which generally increases stability. In strongly alkaline solutions, base-catalyzed hydrolysis or elimination reactions may be possible, although likely slow. |

| Temperature | Stable at ambient and refrigerated temperatures. Potential for degradation at elevated temperatures. | As with most organic molecules, high temperatures can provide the activation energy for degradation reactions. The specific degradation pathways at elevated temperatures have not been elucidated for this compound. |

| Light (Photostability) | Expected to be relatively stable. | Saturated alkaloids without extended chromophores do not typically absorb significantly in the UV-Vis range, making them less susceptible to photodegradation. |

| Oxidation | The tertiary amine and secondary alcohols are potential sites for oxidation. | Susceptibility to oxidation would depend on the specific oxidizing agent and conditions. In a pharmaceutical setting, this would be relevant to excipient compatibility. |

Theoretical Metabolic and Degradation Pathways

The primary metabolic pathway for saturated PAs like platynecine involves conversion to water-soluble metabolites that are readily excreted. It is hypothesized that this compound follows a similar pathway, primarily involving conjugation of its hydroxyl groups (e.g., glucuronidation or sulfation) to enhance its hydrophilicity and facilitate elimination from the body. This contrasts with the bioactivation pathway of unsaturated PAs.

Generic Experimental Protocols for Stability Testing

For researchers planning to conduct formal stability studies on this compound, the following generic protocols for hydrolysis and photostability are recommended. These are based on standard pharmaceutical industry practices.

Hydrolytic Stability Study

-

Preparation of Solutions: Prepare solutions of this compound (e.g., at 1 mg/mL) in various aqueous buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12). Also, prepare a solution in purified water.

-

Stress Conditions:

-

Store aliquots of each solution at a minimum of two different temperatures (e.g., 50°C and 70°C).

-

Include a control set stored at a lower temperature (e.g., 5°C).

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). The exact timing may need to be adjusted based on the observed rate of degradation.

-

Analysis:

-

Analyze the samples by a stability-indicating HPLC method, typically with UV and mass spectrometric detection (LC-MS).

-

Quantify the remaining concentration of this compound and identify and quantify any degradation products.

-

-

Data Presentation: Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) at each pH and temperature. Use an Arrhenius plot to estimate the shelf-life at different storage temperatures.

Photostability Study

-

Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent (e.g., water or acetonitrile) and also prepare solid-state samples.

-

Exposure Conditions:

-

Expose the samples to a light source that provides both UV and visible light, according to ICH Q1B guidelines (e.g., a xenon lamp or a metal halide lamp).

-

The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

-

Maintain a control group of samples protected from light (e.g., wrapped in aluminum foil) at the same temperature.

-

-

Time Points: Sample at appropriate intervals during the exposure period.

-

Analysis: Analyze the exposed samples and the dark controls using a stability-indicating HPLC method (LC-MS).

-

Data Presentation: Compare the chromatograms of the exposed and control samples to identify any photodegradation products. Calculate the percentage of degradation.

Conclusion

The theoretical stability of this compound is predicted to be significantly higher than that of unsaturated pyrrolizidine alkaloids due to its saturated necine base. It is expected to be stable under acidic and neutral conditions and relatively photostable. The primary route of elimination from the body is likely through metabolic conjugation to form water-soluble excretable products, rather than the formation of toxic reactive intermediates.

For drug development professionals, this favorable predicted stability and safety profile suggests that this compound may be a more tractable candidate for development than its unsaturated counterparts. However, it is imperative that the theoretical assessments presented in this guide are confirmed through rigorous experimental stability studies. The generic protocols provided offer a starting point for such investigations. A thorough understanding of the stability and degradation pathways of this compound will be critical for formulation development, setting appropriate storage conditions, and ensuring the safety and efficacy of any potential therapeutic product.

Methodological & Application

Total Synthesis of Turneforcidine: A Detailed Guide for Researchers

Turneforcidine, a member of the pyrrolizidine alkaloid family, has attracted significant attention from the scientific community due to its interesting biological activities and challenging chemical structure. This document provides detailed application notes and protocols for the total synthesis of this compound, targeting researchers, scientists, and professionals in drug development. We will explore both racemic and enantioselective synthetic approaches, presenting key experimental data in structured tables and illustrating reaction pathways with clear diagrams.

Racemic Total Synthesis via Metalloiminium Ion Cyclization

A concise and efficient racemic synthesis of (±)-Turneforcidine has been developed by Livinghouse and coworkers. This approach relies on a key stereocontrolled cyclization of a metalloiminium ion.[1][2][3]

Summary of Key Reaction Steps and Yields

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | Imine Formation | Pyrrolidine, 2-(methylthio)-3-(trimethylsilyl)-1-propenyl-containing aldehyde, CH2Cl2 | Iminium ion precursor | Quant. |

| 2 | Metalloiminium Ion Cyclization | TiCl4, CH2Cl2, -78 °C to rt | Bicyclic pyrrolizidinone | 78 |

| 3 | Reductive Desulfurization and Desilylation | Raney Ni, EtOH | Pyrrolizidinone | 85 |

| 4 | Reduction of Lactam | LiAlH4, THF | (±)-Turneforcidine | 92 |

Experimental Protocols

Step 2: Metalloiminium Ion Cyclization

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

-

Procedure:

-

To a solution of the iminium ion precursor (1.0 eq) in anhydrous dichloromethane (CH2Cl2, 0.1 M) at -78 °C under a nitrogen atmosphere, add titanium tetrachloride (TiCl4, 1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Allow the mixture to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO3) solution.

-

Extract the aqueous layer with CH2Cl2 (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the bicyclic pyrrolizidinone.

-

Step 4: Reduction of Lactam to (±)-Turneforcidine

-

Apparatus: A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a reflux condenser.

-

Procedure:

-

To a suspension of lithium aluminum hydride (LiAlH4, 3.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under a nitrogen atmosphere, add a solution of the pyrrolizidinone (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

-

Cool the mixture to 0 °C and quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide (NaOH), and water.

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield (±)-Turneforcidine as a crystalline solid.

-

Reaction Pathway

Caption: Racemic synthesis of this compound.

Enantioselective Total Synthesis of (+)-Turneforcidine

An enantioselective synthesis of (+)-Turneforcidine has been reported by Liang and Uang, which features a diastereodivergent asymmetric Michael addition as the key step to establish the stereochemistry.[4]

Key Synthetic Strategy

The synthesis commences with a highly diastereoselective Michael addition of an iminoglycinate to ethyl γ-silyloxycrotonate. This reaction, with greater than 98:2 diastereoselectivity, sets the crucial stereocenters of the target molecule. Subsequent hydrolysis and lactamization afford a functionalized pyroglutamate. This intermediate is then elaborated through a series of steps to yield (+)-Turneforcidine.

Signaling Pathway of the Key Asymmetric Michael Addition

Caption: Key asymmetric Michael addition.

Experimental Workflow Comparison

The following diagram illustrates the logical flow of the two synthetic approaches, highlighting the key differences in strategy.

Caption: Comparison of synthetic workflows.

Conclusion

The total synthesis of this compound has been successfully achieved through various synthetic strategies. The racemic synthesis developed by Livinghouse offers a concise and high-yielding route. For applications requiring enantiomerically pure material, the asymmetric synthesis by Liang and Uang provides an effective solution by establishing the key stereochemistry early in the synthetic sequence. These detailed protocols and application notes serve as a valuable resource for researchers engaged in the synthesis of pyrrolizidine alkaloids and the development of novel therapeutic agents.

References

- 1. A concise synthesis of this compound via a metalloiminium ion cyclization terminated by the 2-(methylthio)-3-(trimethylsilyl)-1-propenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Formal syntheses of (-)-isoretronecanol, (+)-laburnine, and a concise enantioselective synthesis of (+)-turneforcidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Asymmetric Synthesis of (+)-Turneforcidine

For Researchers, Scientists, and Drug Development Professionals

This document provides an overview and available protocols for the asymmetric synthesis of (+)-Turneforcidine, a pyrrolizidine alkaloid. The core of this application note is based on the enantioselective synthesis developed by Liang et al., which represents a key advancement in the stereocontrolled preparation of this natural product.

Introduction

Turneforcidine is a necine base that constitutes the core structure of various pyrrolizidine alkaloids. Due to the biological activities associated with this class of compounds, the development of efficient and stereoselective synthetic routes to access enantiomerically pure this compound is of significant interest to the medicinal chemistry and drug development communities. The synthesis outlined herein focuses on the asymmetric approach to yield (+)-Turneforcidine.

Synthetic Strategy Overview

The most direct enantioselective synthesis of (+)-Turneforcidine reported proceeds via a functionalized pyroglutamate intermediate.[1] This key intermediate is synthesized through a diastereodivergent asymmetric Michael addition reaction. The overall synthetic workflow is depicted below.

Figure 1: High-level workflow for the asymmetric synthesis of (+)-Turneforcidine.

Quantitative Data Summary

The key stereochemical control in the synthesis by Liang et al. is achieved during the asymmetric Michael addition. The reported diastereoselectivity for this step is summarized in the table below.[1]

| Reaction Step | Catalyst/Method | Diastereoselectivity | Reference |

| Asymmetric Michael Addition | Diastereodivergent (details not available) | >98:<2 | [1] |

Note: Detailed quantitative data, including yields for each synthetic step and the overall yield, as well as enantiomeric excess values, could not be compiled as access to the full text of the primary literature was not possible.

Experimental Protocols

Disclaimer: Due to the inability to access the full experimental details and supplementary information of the primary research article by Liang et al. (2019), the following section outlines the general steps. Detailed, step-by-step protocols including reagent quantities, reaction conditions (temperature, time), and purification procedures are not available. It is imperative to consult the full original publication for the precise experimental protocols required to reproduce this synthesis.

I. Synthesis of the Functionalized Pyroglutamate Intermediate

The initial and crucial part of the synthesis involves the construction of a chiral pyroglutamate.

Logical Workflow for Intermediate Synthesis

Figure 2: Logical steps for the synthesis of the key pyroglutamate intermediate.

General Procedure:

-

Asymmetric Michael Addition: An iminoglycinate is reacted with ethyl γ-silyloxycrotonate in the presence of a chiral catalyst system. This reaction proceeds with high diastereoselectivity (>98:<2) to form the Michael adduct.[1]

-

Hydrolysis and Lactamization: The resulting adduct undergoes hydrolysis of the ester and silyl ether groups, followed by intramolecular cyclization (lactamization) to yield the functionalized pyroglutamate.[1]

II. Conversion of the Pyroglutamate to (+)-Turneforcidine

The functionalized pyroglutamate is then converted to the final product, (+)-Turneforcidine, through a series of chemical transformations.

General Procedure:

The specific sequence of reactions to convert the pyroglutamate to (+)-Turneforcidine would likely involve:

-

Reduction: Reduction of the ester and lactam functionalities.

-

Cyclization: Formation of the second ring of the pyrrolizidine core.

-

Deprotection/Final Modification: Removal of any protecting groups to yield the final (+)-Turneforcidine.

Note: The exact reagents, conditions, and intermediate steps for this multi-step transformation are detailed in the full publication by Liang et al. and are essential for the successful synthesis.

Conclusion

The asymmetric synthesis of (+)-Turneforcidine has been achieved via a concise route that establishes the key stereochemistry early on through a highly diastereoselective Michael addition.[1] For researchers and professionals in drug development, this method provides a pathway to enantiomerically pure this compound. However, for practical application and replication, obtaining the full experimental details from the cited primary literature is crucial. The information presented here serves as an overview and guide to the synthetic strategy.

References

Synthesis of Turneforcidine: A Detailed Overview of Starting Materials and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Turneforcidine, a pyrrolizidine alkaloid, has garnered significant interest in the scientific community due to its unique structural framework and potential biological activities. The total synthesis of this natural product has been approached through various innovative strategies, each employing distinct starting materials and reaction pathways. This document provides a detailed account of three prominent synthetic routes to this compound: an enantioselective synthesis commencing from functionalized pyroglutamates, a racemic synthesis utilizing a metalloiminium ion cyclization, and another racemic approach based on sulfenocycloamination.

Enantioselective Synthesis of (+)-Turneforcidine from Functionalized Pyroglutamates

This elegant approach leverages the chiral pool by starting from a functionalized pyroglutamate to achieve an enantioselective synthesis of (+)-Turneforcidine. The key steps involve the diastereodivergent asymmetric Michael addition of an iminoglycinate to ethyl γ-silyloxycrotonate, followed by hydrolysis and lactamization to furnish the core pyrrolizidine structure.

Summary of Key Transformations and Reagents

| Step | Starting Material | Key Reagents/Conditions | Product | Yield (%) |

| 1 | Iminoglycinate | Ethyl γ-silyloxycrotonate, Asymmetric Catalyst | Functionalized Pyroglutamate Intermediate | >98:<2 dr |

| 2 | Functionalized Pyroglutamate Intermediate | Hydrolysis, Lactamization | Bicyclic Lactam | Not Reported |

| 3 | Bicyclic Lactam | Reduction (e.g., LiAlH4) | (+)-Turneforcidine | Not Reported |

Experimental Protocol

A detailed experimental protocol for this specific synthesis is not publicly available in the provided search results. Access to the full publication is required for a comprehensive methodology.

Racemic Synthesis of (±)-Turneforcidine via Metalloiminium Ion Cyclization

This concise synthetic route to racemic this compound hinges on a stereocontrolled cyclization of a specific imine precursor bearing a 2-(methylthio)-3-(trimethylsilyl)-1-propenyl group in the presence of a Lewis acid, titanium tetrachloride (TiCl4).

Summary of Key Transformations and Reagents

| Step | Starting Material | Key Reagents/Conditions | Product | Yield (%) |

| 1 | N-(4-(Methylthio)-5-(trimethylsilyl)pent-4-en-1-yl)acetamide | 1. (COCl)2, DMSO, Et3N; 2. TiCl4 | 1-Azabicyclo[3.3.0]octan-2-one derivative | 78 |

| 2 | 1-Azabicyclo[3.3.0]octan-2-one derivative | 1. m-CPBA; 2. Heat | Pyrrolizidin-2-one | 85 |

| 3 | Pyrrolizidin-2-one | LiAlH4 | (±)-Turneforcidine | 92 |

Experimental Protocol

Step 1: Synthesis of the 1-Azabicyclo[3.3.0]octan-2-one derivative

To a solution of N-(4-(methylthio)-5-(trimethylsilyl)pent-4-en-1-yl)acetamide in a suitable solvent, Swern oxidation reagents (oxalyl chloride, DMSO, and triethylamine) are added to generate the corresponding imine in situ. The reaction mixture is then treated with titanium tetrachloride (TiCl4) to induce the metalloiminium ion cyclization, affording the bicyclic lactam.

Step 2: Conversion to Pyrrolizidin-2-one

The sulfide in the bicyclic lactam is oxidized to a sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA). Subsequent thermal elimination of the sulfoxide group yields the unsaturated pyrrolizidin-2-one.

Step 3: Reduction to (±)-Turneforcidine

The final step involves the reduction of the lactam functionality in the pyrrolizidin-2-one using a powerful reducing agent such as lithium aluminum hydride (LiAlH4) to yield racemic this compound.

Racemic Synthesis of (±)-Turneforcidine via Sulfenocycloamination

This approach constructs the pyrrolizidine skeleton through a sulfenocycloamination reaction. This key step involves the intramolecular cyclization of an unsaturated aminoethyl sulfide, typically mediated by an electrophilic halogen source.

Summary of Key Transformations and Reagents

| Step | Starting Material | Key Reagents/Conditions | Product | Yield (%) |

| 1 | Unsaturated Amine | Thiolation Reagent | Unsaturated Aminoethyl Sulfide | Not Reported |

| 2 | Unsaturated Aminoethyl Sulfide | N-Chlorosuccinimide (NCS) or other electrophilic halogen source | Phenylthiopyrrolizidine Intermediate | Not Reported |

| 3 | Phenylthiopyrrolizidine Intermediate | Raney Nickel | (±)-Turneforcidine | Not Reported |

Experimental Protocol

A detailed experimental protocol for this specific synthesis is not publicly available in the provided search results. Access to the full publication is required for a comprehensive methodology.

Synthetic Workflow Diagrams

Caption: Enantioselective synthesis of (+)-Turneforcidine.

Caption: Racemic synthesis via metalloiminium ion cyclization.

Caption: Racemic synthesis via sulfenocycloamination.

Application Notes and Protocols for the Purification of Synthetic Turneforcidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthetic Turneforcidine, a pyrrolizidine alkaloid. The methodologies described are based on established principles for the purification of alkaloids and related synthetic organic compounds. These protocols are intended to serve as a comprehensive guide for researchers engaged in the synthesis and purification of this compound and structurally similar compounds.

Introduction

This compound is a saturated necine base, a member of the pyrrolizidine alkaloid family. Its synthesis often results in a mixture of diastereomers and other process-related impurities. Effective purification is critical to isolate the desired stereoisomer and to ensure the purity of the final compound for subsequent biological and pharmacological studies. The following protocols outline a general workflow for the purification of synthetic this compound, from initial workup to final polishing.

Key Purification Strategies:

-

Acid-Base Extraction: To separate the basic this compound from neutral and acidic impurities.

-

Solid-Phase Extraction (SPE): A rapid method for sample cleanup and enrichment.

-

Flash Column Chromatography: The primary method for separating diastereomers and removing closely related impurities.

-

High-Performance Liquid Chromatography (HPLC): For final polishing and to achieve high purity.

-

Analytical Characterization: To confirm the identity and purity of the final product.

Data Presentation

The following tables summarize typical quantitative data expected from the purification of synthetic this compound. Note: These values are representative and may vary depending on the specific synthetic route and experimental conditions.

Table 1: Summary of Purification Yields and Purity

| Purification Step | Starting Material (mg) | Eluent/Mobile Phase | Product Recovered (mg) | Yield (%) | Purity (%) |

| Acid-Base Extraction | 1000 (Crude Mixture) | Dichloromethane / 1M HCl / 1M NaOH | 850 | 85 | ~70 |

| Solid-Phase Extraction (SCX) | 850 | Methanol, then 2% NH4OH in Methanol | 765 | 90 | ~85 |

| Flash Chromatography (Silica Gel) | 765 | Dichloromethane:Methanol (98:2 to 95:5) | 574 | 75 | >95 |

| Preparative HPLC | 100 | Acetonitrile:Water with 0.1% TFA | 85 | 85 | >99 |